molecular formula C12H11BrO4 B13010636 Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate

Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate

Cat. No.: B13010636
M. Wt: 299.12 g/mol
InChI Key: KITPFQKJSZVOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a cyclopropane ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-4-formylphenol with methyl cyclopropanecarboxylate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

Scientific Research Applications

Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-bromo-4-formylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a bromine atom and a formyl group attached to a phenoxycyclopropane structure. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 1-(2-bromo-4-formylphenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H11BrO4/c1-16-11(15)12(4-5-12)17-10-3-2-8(7-14)6-9(10)13/h2-3,6-7H,4-5H2,1H3

InChI Key

KITPFQKJSZVOBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.